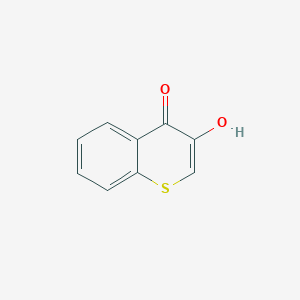

3-Hydroxy-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxythiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGKJNGMHFHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 4h Thiochromen 4 One and Its Structural Analogues

Established Strategies for the 4H-Thiochromen-4-one Core Synthesis

The construction of the fundamental 4H-thiochromen-4-one skeleton is a critical first step. Various synthetic methodologies have been established, primarily relying on cyclization reactions and the use of thiol-containing precursors.

Cyclization Reactions (e.g., Friedel-Crafts Acylation, Michael Addition, Cycloadditions)

Cyclization reactions are a cornerstone in the synthesis of the thiochromenone core, offering powerful ways to form the heterocyclic ring.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a widely used method for constructing the thiochromenone ring system. A key approach involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acid derivatives. digitellinc.compreprints.org In this reaction, a Lewis acid catalyst, such as aluminum chloride or iron (III) chloride, promotes the cyclization of the acyl group onto the aromatic ring. digitellinc.com The electronic nature of substituents on the aromatic ring can significantly affect the reactivity and chemical yields of these reactions. digitellinc.com

A more streamlined variation is the one-pot Friedel-Crafts acylation/cyclization, which combines multiple steps into a single procedure. This method can utilize readily available alkynes and substituted benzoyl chlorides to produce thiochromenones efficiently. acs.orgorganic-chemistry.org The process proceeds through a stereochemically defined β-chlorovinyl ketone intermediate which then undergoes cyclization. acs.org This unified approach is noted for its experimental simplicity and practicality. acs.orgorganic-chemistry.org

Michael Addition: The Michael addition, or conjugate addition, is another pivotal reaction in the synthesis of thiochromenone precursors. The thia-Michael reaction, specifically the addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is fundamental for creating the C-S bond necessary for the heterocyclic scaffold. srce.hrmdpi.com For instance, thiophenols can be reacted with α,β-unsaturated acids like acrylic acid or cinnamic acid derivatives to form 3-(arylthio)propanoic acid intermediates, which are then cyclized via Friedel-Crafts acylation. nih.govpreprints.org

In some strategies, the Michael addition is part of a more complex cascade reaction. A one-pot, three-component reaction using 4-hydroxythiocoumarin, an aldehyde, and trans-β-nitrostyrene proceeds through a Michael addition followed by intramolecular cyclization to yield complex thieno[2,3-b]chromen-4-one derivatives. rsc.org

Cycloadditions and Other Cyclizations: Various other cyclization strategies have been developed. A rhodium-catalyzed [3+2+1] carbonylative annulation of nonactivated aromatic sulfides and terminal alkynes provides an effective route to thiochromenones. organic-chemistry.org Another method involves a mild, iodine monochloride (ICl)-induced cyclization of heteroatom-substituted alkynones, which yields 3-iodothiochromenones. organic-chemistry.org These halogenated products can then be used in subsequent palladium-catalyzed reactions to increase molecular complexity. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for 4H-Thiochromen-4-one Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Intramolecular Friedel-Crafts Acylation | 3-(Arylthio)propanoic acids | Lewis acids (e.g., AlCl₃, FeCl₃) | 4H-Thiochromen-4-ones | digitellinc.com |

| One-Pot Friedel-Crafts Acylation/Cyclization | Alkynes, Substituted benzoyl chlorides | Not specified | (Thio)chromenones | acs.org |

| Michael Addition followed by Cyclization | Thiophenols, Cinnamic acid derivatives | TBAF, then strong acid | Thiochroman-4-ones | nih.gov |

| ICl-Induced Cyclization | Heteroatom-substituted alkynones | Iodine monochloride (ICl) | 3-Iodothiochromenones | organic-chemistry.org |

| Rhodium-Catalyzed Carbonylative Annulation | Aromatic sulfides, Terminal alkynes | Rhodium catalyst | Thiochromenones | organic-chemistry.org |

Approaches from Thiol-Containing Precursors

The use of readily available thiol-containing compounds, primarily thiophenols, is a common and versatile strategy for building the thiochromenone scaffold. preprints.org These methods hinge on the initial formation of a C-S bond, followed by cyclization.

One direct approach involves the reaction of thiophenols with β-keto esters in the presence of a condensing agent like polyphosphoric acid. nih.gov Another well-established route is the reaction of arylthiols with 3-chloropropanoic acid to form 3-(arylthio)propanoic acids. preprints.org These intermediates are then subjected to intramolecular Friedel-Crafts acylation to yield thiochroman-4-ones, which can be subsequently dehydrogenated to afford the final 4H-thiochromen-4-one. nih.govpreprints.org One of the earliest reported methods for unsubstituted thiochromone (B8434766) involves the bromination of thiochroman-4-one (B147511) and subsequent dehydrohalogenation. preprints.orgpreprints.org

More contemporary methods aim for greater efficiency. A tandem one-pot synthesis from (Z)-β-chlorovinyl ketones involves the intermolecular nucleophilic addition of sodium hydrogen sulfide (B99878), which forms a thioenol intermediate that undergoes an intramolecular SNAr reaction to give the 4H-thiochromen-4-one product in good to excellent yields. organic-chemistry.org

Targeted Synthetic Routes for the 3-Hydroxy Functionality

Introducing a hydroxyl group at the C-3 position of the thiochromenone core requires specific synthetic tactics, as this functionality is not typically incorporated during the primary ring-forming reactions.

Direct Hydroxylation Methodologies at C-3

Direct hydroxylation involves the oxidation of a pre-formed thiochromenone or a related precursor. One reported method for the analogous 3-hydroxychromone involves a cascade reaction that achieves oxidation and hydroxylation of the chromone (B188151) core. researchgate.net A more specific example for the thio-analogue is the Riley oxidation of 2-alkylthiochroman-4-ones, which can introduce the 3-hydroxy group, although this reaction can sometimes result in poor yields and byproducts from allylic oxidation. researchgate.net

Condensation and Rearrangement Pathways

These routes construct the 3-hydroxy-thiochromenone system by building the ring from precursors that already contain or can easily generate the required functionality. An efficient method for the synthesis of the analogous 3-hydroxychromones starts from 2-hydroxy-acetophenone, which is converted to an enamino ketone intermediate. researchgate.net This intermediate then undergoes an oxidative cyclization mediated by an oxidizing agent like meta-Chloroperbenzoic acid (mCPBA). researchgate.net This pathway avoids the need to isolate potentially hazardous epoxide intermediates and proceeds under mild conditions. researchgate.net This enaminone-based synthetic method represents a key strategy for accessing the 3-hydroxy-chromone scaffold and is conceptually applicable to its thio-analogue. researchgate.net

Principles of Sustainable Synthesis in Thiochromenone Production

The application of green chemistry principles to the synthesis of thiochromenones is an area of growing importance, aiming to reduce environmental impact, improve efficiency, and lower costs. boehringer-ingelheim.comthemedicinemaker.com

Key principles of sustainable synthesis include:

Atom Economy and Waste Prevention : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet. frontiersin.org One-pot reactions and multicomponent reactions are particularly effective in this regard, as they reduce the need for intermediate purification steps, thereby saving solvents and minimizing chemical waste. rsc.orgfrontiersin.org The one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids is an example of such an approach, offering increased efficiency and reduced waste. preprints.org

Use of Greener Catalysts and Reagents : There is a move away from stoichiometric, often toxic reagents towards the use of catalytic amounts of more environmentally benign substances. rsc.org For instance, the development of methodologies using greener catalysts like iron for the synthesis of related benzothiochromenes highlights this trend. rsc.org

Energy Efficiency : Performing reactions at ambient temperature and pressure whenever possible reduces energy consumption.

Reduction of Derivatives : Avoiding unnecessary derivatization and the use of protecting groups can shorten synthesis routes and reduce waste. nih.gov

Safer Solvents and Auxiliaries : Minimizing the use of hazardous organic solvents is a crucial aspect of green chemistry. frontiersin.org Research into solvent-free reaction conditions or the use of water or other eco-friendly solvents is ongoing. frontiersin.orgnih.gov

A specific example of a sustainable approach is a base-promoted, one-pot, three-component reaction for synthesizing complex thiochromenone derivatives, which proceeds under mild conditions and is highly regioselective. rsc.org Such strategies, which simultaneously form multiple chemical bonds in a single step, represent an efficient and sustainable path to complex heterocyclic structures. rsc.org

Catalytic and Metal-Free Protocols

The construction of the thiochromen-4-one core often involves catalytic systems to facilitate key bond-forming reactions. Both metal-based and metal-free protocols have been established, reflecting the broader trend in organic chemistry towards more sustainable and economical synthetic routes.

Palladium catalysis, a cornerstone of modern cross-coupling chemistry, has been effectively employed. For instance, a concise and efficient synthesis of 2-aryl-4H-thiochromen-4-one derivatives was developed using a cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. nih.gov This method utilizes a catalyst system of a Lewis acid and palladium(II) with XPhos as the optimal ligand, demonstrating good functional group tolerance and adaptability for creating diverse thioflavone libraries. nih.gov While this specific example does not produce a 3-hydroxy substituent directly, it highlights a powerful catalytic C-C bond formation strategy on the thiochromenone scaffold that could be adapted.

In parallel, the development of metal-free catalytic systems is a significant area of research aimed at reducing cost and environmental impact. mdpi.comnih.gov These approaches often rely on organocatalysts or non-metallic reagents to promote reactions. For example, a novel metal-free method for synthesizing tetrasubstituted furans from α-hydroxy ketones and cyano compounds employs a base-catalyzed reaction. mdpi.comnih.gov This strategy is noted for its mild conditions, use of readily available starting materials, and high yields, obviating the need for expensive and potentially toxic metal catalysts. mdpi.comnih.gov While not a direct synthesis of thiochromenones, the principles of using organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or simple reagents like elemental sulfur could be extrapolated to design metal-free cyclization strategies for 3-hydroxy-4H-thiochromen-4-one. mdpi.com For example, the synthesis of 4H-thiochromen-4-one 1,1-dioxide has been achieved by treating thiochroman-4-one 1,1-dioxide with iodine in DMSO, a metal-free oxidation process. nih.gov

| Protocol | Catalyst/Reagent | Substrates | Product Type | Key Features |

| Metal-Catalyzed | Pd(OAc)₂ / XPhos / Lewis Acid | 2-Sulfinyl-thiochromones, Arylboronic acids | 2-Aryl-4H-thiochromen-4-ones | Efficient C-C cross-coupling, wide substrate scope. nih.gov |

| Metal-Free | Iodine in DMSO | Thiochroman-4-one 1,1-dioxide | 4H-Thiochromen-4-one 1,1-dioxide | Avoids transition metals, straightforward oxidation. nih.gov |

| Metal-Free (Principle) | Base-Catalyzed (e.g., DBU) | α-Hydroxy ketones, Cyano compounds | Tetrasubstituted furans | Environmentally benign, high atom economy. mdpi.comnih.gov |

Solvent-Free and High-Pressure Reaction Systems

To align with the principles of green chemistry, synthetic methods that minimize or eliminate the use of volatile organic solvents are highly desirable. Furthermore, unconventional reaction conditions, such as high pressure, can offer significant advantages in terms of reaction rates and yields.

A notable advancement in this area is the use of a high-pressure Q-tube reactor for the synthesis of thiochromeno[4,3-b]pyridine derivatives. nih.gov This method involves the ammonium (B1175870) acetate-mediated cyclocondensation of thiochroman-4-one with 3-oxo-2-arylhydrazonopropanals. nih.gov Initial experiments at atmospheric pressure in various solvents like dioxane, DMF, and ethanol (B145695) yielded no product. However, conducting the reaction in a sealed Q-tube under high-pressure conditions led to the successful formation of the desired polycyclic products. nih.gov This demonstrates how high-pressure systems can enable transformations that are otherwise unfeasible, providing a secure, efficient, and environmentally benign tool. nih.gov

| Reaction System | Key Reactants | Conditions | Product | Advantages |

| High-Pressure | Thiochroman-4-one, 3-Oxo-2-arylhydrazonopropanals | Acetic Acid, Ammonium Acetate (B1210297), Q-tube Reactor | Thiochromeno[4,3-b]pyridines | Enables difficult reactions, increased efficiency, enhanced safety. nih.gov |

While specific solvent-free syntheses for this compound are not extensively detailed in the provided context, the principles are widely applied in organic synthesis. Such reactions, often conducted by grinding solid reactants together (mechanochemistry) or heating a neat mixture of reactants, can significantly reduce waste and simplify product purification.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Syntheses with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

Reactions like rearrangements and addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy, where all reactant atoms are found in the product. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts.

| Reaction Type | Atom Economy | Example/Principle | Relevance to Thiochromenone Synthesis |

| Addition/Cyclization | Potentially High (up to 100%) | Hydration of diynones to form 4-pyrones. mdpi.com | Designing intramolecular cyclizations of functionalized thiophenols where all atoms are incorporated into the thiochromenone ring. |

| Condensation | Moderate to Low | Synthesis of thiochromeno[4,3-b]pyridines from thiochroman-4-one, involving the loss of water molecules. nih.gov | While common, these reactions generate byproducts (e.g., H₂O), reducing the overall atom economy. |

| Cross-Coupling | Low | Suzuki coupling of 2-sulfinyl-thiochromones with arylboronic acids. nih.gov | Generates significant stoichiometric waste from the boronic acid and sulfinyl leaving group, resulting in low atom economy. |

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Achieving high levels of selectivity is a primary goal in organic synthesis, ensuring that the desired isomer is produced exclusively or predominantly.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others.

Regioselectivity is the control over the orientation of bond formation, crucial in reactions involving unsymmetrical reagents.

Stereoselectivity governs the formation of a specific stereoisomer (enantiomer or diastereomer).

The synthesis of complex heterocyclic systems often requires precise control over these factors. For example, a base-mediated, regio- and stereoselective synthesis of functionalized tetrahydro-6H-benzo[c]chromenes has been developed via a [4 + 2] annulation of curcumins with nitrochromenes. rsc.org This reaction proceeds through a cascade of Michael reactions to afford a diverse array of products as single regio- and diastereomers in excellent yields under mild conditions. rsc.org Such cascade reactions represent a highly efficient strategy for building molecular complexity with a high degree of stereochemical control.

While the specific synthesis of this compound may involve different challenges, the principles of controlling selectivity remain paramount. The introduction of a hydroxyl group at the C3 position and other substituents on the thiochromenone core must be directed to the correct position (regioselectivity) without affecting other sensitive functional groups (chemoselectivity). If chiral centers are present, as in many thiochromanoid derivatives, controlling the stereochemistry is essential, often through the use of chiral catalysts or auxiliaries. mdpi.comresearchgate.net

Biotransformation-Based Synthesis of Thiochromanoid Derivatives

Biotransformation offers a powerful and environmentally friendly alternative to traditional chemical synthesis. mdpi.comresearchgate.net This approach utilizes whole microbial cells or isolated enzymes as biocatalysts to perform chemical modifications on a substrate. These biocatalytic processes are often characterized by high selectivity (chemo-, regio-, and enantio-), and they occur under mild aqueous conditions. mdpi.com

The biotransformation of thiochroman (B1618051) derivatives has been successfully demonstrated using marine-derived fungi. mdpi.comresearchgate.net In one study, the fungi Emericellopsis maritima and Purpureocillium lilacinum were used to transform thiochroman-4-ol (B1596091) and 6-chlorothiochroman-4-ol. mdpi.comresearchgate.net These biotransformations yielded a variety of products, including the corresponding ketone, thiochroman-4-one, and various oxidized species like sulfoxides. mdpi.com

Specifically, the biotransformation of thiochroman-4-ol with Mortierella isabellina or Helminthosporium sp. can yield thiochroman-4-one. mdpi.com Conversely, the same study showed that these fungi could reduce thiochroman-4-one to thiochroman-4-ol with good yield and enantioselectivity. mdpi.com This highlights the versatility of biocatalysts in performing selective oxidation and reduction reactions on the thiochromanoid scaffold. These methods are particularly valuable for producing enantiomerically enriched compounds, which are often difficult to obtain through conventional chemical synthesis. researchgate.net

| Biocatalyst (Fungus) | Substrate | Key Product(s) | Reaction Type |

| Emericellopsis maritima | (±)-Thiochroman-4-ol | Thiochroman-4-one, Thiochroman-4-ol 1-oxides (stereoisomers) | Oxidation |

| Mortierella isabellina | (±)-Thiochroman-4-ol | Thiochroman-4-one | Oxidation |

| Helminthosporium sp. | (±)-Thiochroman-4-ol | Thiochroman-4-one | Oxidation |

| Mortierella isabellina | Thiochroman-4-one | Thiochroman-4-ol | Reduction (Enantioselective) |

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 4h Thiochromen 4 One

Reactions Involving the C-4 Carbonyl and Thioether Moiety

The thioether and the adjacent carbonyl group are primary sites for redox reactions. The sulfur atom is susceptible to oxidation, while the carbonyl group can undergo reduction.

The thioether in the thiochromenone ring can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.netacsgcipr.org This transformation significantly alters the electronic properties and geometry of the molecule. The choice of oxidizing agent and the control of reaction conditions, such as stoichiometry and temperature, are crucial for selectively obtaining either the sulfoxide or the sulfone. acsgcipr.orgbeilstein-journals.org

Commonly used oxidants for this purpose include peroxy acids like m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and urea-hydrogen peroxide (UHP). researchgate.netbeilstein-journals.orgorganic-chemistry.org For instance, the oxidation of the parent thiochromone (B8434766) with m-CPBA leads to the formation of thiochromone 1,1-dioxide. researchgate.net The use of UHP is considered a practical and green method; glycosyl sulfoxides can be selectively achieved with 1.5 equivalents of UHP at 60 °C, whereas the corresponding sulfones are formed with 2.5 equivalents at 80 °C. beilstein-journals.org A metal-free system using UHP and phthalic anhydride (B1165640) in ethyl acetate (B1210297) has been shown to convert sulfides directly to sulfones without the observation of the intermediate sulfoxide. researchgate.net

These oxidized derivatives, particularly sulfoxides, are valuable synthetic intermediates. For example, 2-(methylsulfinyl)-4H-thiochromen-4-one serves as a precursor for the synthesis of 2-aryl-4H-thiochromen-4-ones via palladium-catalyzed cross-coupling reactions, demonstrating the utility of the sulfoxide as a leaving group. nih.gov

Table 1: Oxidation of Thioether Moiety in Thiochromone Analogs

| Substrate | Oxidizing Agent | Conditions | Product | Outcome | Source |

| Thiochromone | m-Chloroperbenzoic acid (m-CPBA) | - | Thiochromone 1,1-dioxide | Oxidation at the sulfur atom | researchgate.net |

| 3-Bromothiochroman-4-one | Oxidizing agent | - | 3-Bromothiochroman-4-one 1-oxide | Sulfoxide formation | researchgate.net |

| Thioglycosides | Urea-Hydrogen Peroxide (1.5 equiv) | Acetic Acid, 60 °C | Glycosyl sulfoxides | Selective oxidation to sulfoxide | beilstein-journals.org |

| Thioglycosides | Urea-Hydrogen Peroxide (2.5 equiv) | Acetic Acid, 80 °C | Glycosyl sulfones | Selective oxidation to sulfone | beilstein-journals.org |

| Substituted Sulfides | Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | Corresponding Sulfones | Direct conversion to sulfone | researchgate.net |

| (E)-3-Arylidene-1-thiochroman-4-ones | Dimethyldioxirane (DMD) | - | Corresponding Sulfones | Chemoselective sulfone formation | researchgate.net |

The C-4 carbonyl group of the thiochromenone core can be reduced to a secondary alcohol. While the reactivity of the thiopyrone moiety is generally lower than that of its chromone (B188151) counterpart, the carbonyl group remains susceptible to nucleophilic attack by reducing agents. researchgate.net

Transformations at the C-3 Hydroxyl Group

The 3-hydroxy-4H-thiochromen-4-one system exists in tautomeric equilibrium with 4-hydroxythiochromen-2-one. However, it primarily reacts as the 3-hydroxy tautomer, and the C-3 hydroxyl group is a key site for functionalization.

By analogy to the extensively studied 4-hydroxycoumarin, the C-3 hydroxyl group of this compound can undergo both O-acylation and O-alkylation. sciepub.com These reactions typically involve reacting the substrate with an acyl chloride, alkyl halide, or another suitable electrophile in the presence of a base like pyridine (B92270) or triethylamine. sciepub.com

The reaction can sometimes lead to C-acylation at the C-3 position, particularly under specific conditions, though this is more characteristic of the tautomeric form. For 4-hydroxycoumarin, O-acylation is often the initial kinetic product, which can then rearrange to the C-acylated product. sciepub.com Given the structural similarities, a similar reactivity pattern can be anticipated for this compound.

The C-3 hydroxyl group is a versatile handle for various functional group interconversions. It can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. vanderbilt.edu This activation facilitates subsequent nucleophilic substitution reactions at the C-3 position.

Furthermore, standard reactions for converting hydroxyl groups can be applied. These include conversion to halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu The Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, allows for the conversion of the hydroxyl group to a variety of other functionalities, including azides (with NaN₃) or esters, under mild, stereoinvertive conditions. vanderbilt.edu

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring and Heterocyclic Core

The aromatic benzene ring of this compound can undergo electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused heterocyclic system.

The heterocyclic ring itself exhibits distinct reactivity at the C-2 and C-3 positions. The C-2 position, in particular, can be functionalized through modern cross-coupling strategies. A notable example is the synthesis of 2-aryl-4H-thiochromen-4-ones from 2-(methylsulfinyl)-4H-thiochromen-4-one and arylboronic acids. nih.gov This palladium-catalyzed reaction demonstrates that the C-2 position can be a site for C-C bond formation after initial functionalization. nih.gov

The C-3 position, adjacent to the carbonyl group, possesses a nucleophilic character upon enolization. This is demonstrated in condensation reactions, such as the Q-tube-assisted cyclocondensation of thiochroman-4-one (B147511) with 3-oxo-2-arylhydrazonopropanals, which proceeds through the enol form to build a fused pyridine ring. acs.org This highlights the ability of the C-3 position to act as a nucleophile in ring-forming reactions.

Table 2: Summary of Key Chemical Transformations

| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Source |

| Oxidation | S-1 | m-CPBA, H₂O₂, UHP | Sulfoxides, Sulfones | researchgate.netbeilstein-journals.orgresearchgate.net |

| Reduction | C-4 | Borohydrides, Biocatalysts | Alcohols | researchgate.net |

| Acylation | C-3 (OH) | Acyl Chlorides / Base | O-Acyl derivatives | sciepub.com |

| Functionalization | C-3 (OH) | TsCl, SOCl₂, Mitsunobu reagents | Tosylates, Halides, Azides | vanderbilt.edu |

| Cross-Coupling | C-2 | Pd(OAc)₂ / Arylboronic Acids (from sulfinyl precursor) | 2-Aryl derivatives | nih.gov |

| Condensation | C-3 | Aldehydes / NH₄OAc | Fused heterocycles | acs.org |

Cycloaddition and Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations in organic chemistry. nih.gov For the this compound scaffold, the potential for participating in such reactions, particularly cycloadditions, is of synthetic interest.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings. masterorganicchemistry.comorganic-chemistry.org In this context, the α,β-unsaturated ketone moiety within the thiochromenone ring can potentially act as a dienophile (the 2π-electron component). masterorganicchemistry.com The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The carbonyl group at C-4 serves this purpose, activating the C-2/C-3 double bond for reaction with a suitable diene. While specific studies on this compound as a dienophile are not extensively documented, the general principle suggests its viability in such transformations. masterorganicchemistry.comorganic-chemistry.org

Conversely, related sulfur-containing heterocycles can participate in other types of cycloadditions. For instance, thiocoumarins have been used in [3+2] cycloaddition reactions with styrenes to produce thiochromenones bearing an oxime functionality. rsc.orgresearchgate.net This type of reaction proceeds via a regioselective annulation, a preference attributed to the sulfur atom's greater nucleophilicity and polarizability compared to oxygen. rsc.orgresearchgate.net Furthermore, intramolecular Diels-Alder reactions have been widely applied in the synthesis of complex natural products, where the diene and dienophile are tethered within the same molecule. nih.govorganic-chemistry.org This strategy could be conceptually applied to derivatives of this compound. Tandem intramolecular [4+2]/[3+2] cycloaddition cascades involving 1,3,4-oxadiazoles have also been explored, showcasing the versatility of cycloaddition strategies in building complex heterocyclic systems. nih.gov

Rearrangement Processes and Their Mechanistic Elucidation

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.in The thiochromenone skeleton can undergo several such transformations, often triggered by specific reagents or reaction conditions.

A notable example is the dehydrative rearrangement (DHR) of 1,3-oxathiin-6-ones to furnish thiochromones. This reaction can be initiated by a combination of dichloromethyl methyl ether (DCME) and a Lewis acid at room temperature, providing a mild and practical route to the thiochromenone core. rsc.org

Derivatives of the related thiochromanone system have been shown to undergo various rearrangements. Thioflavanone sulfoxides can be selectively transformed into thioaurones through processes involving ring contraction. cdnsciencepub.com Additionally, the thio-Claisen rearrangement, a type of cdnsciencepub.comcdnsciencepub.com sigmatropic rearrangement, of substrates like allyl phenyl sulfide (B99878) can produce the thiachroman ring system. researchgate.net In a review of thiochroman-4-one chemistry, the rearrangement of an oxime derivative of thiochroman-4-one via a cdnsciencepub.comcdnsciencepub.com sigmatropic shift has been described, leading to a new heterocyclic product after cyclization and deamination. researchgate.net

Furthermore, functionalized thiochromenones can be precursors for other rearrangements. For example, a thiochromenone bearing an oxime group, synthesized via a [3+2] cycloaddition, was utilized as a substrate for a Beckmann rearrangement. rsc.orgresearchgate.net In biosynthetic pathways, an analogous rearrangement is observed in the conversion of flavanones to isoflavones, which involves an oxidative rearrangement catalyzed by a cytochrome P-450 dependent monooxygenase, proceeding through a 1,2-aryl migration. nih.gov

Metal-Catalyzed Coupling Reactions and Other Functionalizations

The functionalization of the this compound scaffold is crucial for the development of new derivatives. Metal-catalyzed cross-coupling reactions are particularly powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

A significant advancement in this area is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct 2-aryl-4H-thiochromen-4-one derivatives (thioflavones). acs.orgnih.gov In a reported methodology, 2-(methylsulfinyl)-4H-thiochromen-4-one serves as a key precursor. acs.orgnih.gov The sulfinyl group at the C-2 position acts as an effective leaving group, coupling with a variety of arylboronic acids. The reaction is facilitated by a catalyst system comprising a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), a Lewis acid like zinc triflate (Zn(OTf)₂), and a bulky phosphine (B1218219) ligand, XPhos. acs.orgnih.gov This method demonstrates good functional group tolerance, allowing for the synthesis of thioflavones with diverse electronic and steric properties. acs.org

The proposed mechanism involves the coordination of the Lewis acid to the carbonyl and sulfinyl oxygens, which enhances the electrophilicity at the C-2 position. This is followed by oxidative addition of the Pd(0) complex, transmetalation with the arylboronic acid, and subsequent reductive elimination to yield the 2-arylthiochromone product. acs.org

| Arylboronic Acid Substituent | Product | Yield (%) |

|---|---|---|

| 3,4-Dimethylphenyl | 2-(3,4-Dimethylphenyl)-4H-thiochromen-4-one | 58 |

| 2,4-Dimethylphenyl | 2-(2,4-Dimethylphenyl)-4H-thiochromen-4-one | 50 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 60 |

| 4-Bromophenyl | 2-(4-Bromophenyl)-4H-thiochromen-4-one | 38 |

| 4-Nitrophenyl | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 61 |

Other functionalization strategies can also be envisioned. The presence of the 3-hydroxyl group is noted as being essential for certain biological activities, indicating its importance as a site for modification. nih.gov While direct functionalization of this group on this compound is not extensively detailed in the provided context, general organic chemistry principles suggest it can undergo reactions typical of enols, such as O-alkylation or acylation under appropriate conditions.

Furthermore, C-H functionalization offers a direct approach to modify the scaffold. For instance, a catalyst- and solvent-free C-H functionalization at the C-3 position of 4-hydroxycoumarins, a structurally similar oxygen analog, has been achieved via a dehydrogenative aza-coupling. rsc.org This suggests that similar strategies could potentially be applied to the this compound core to introduce nitrogen-containing substituents. Electrophilic aromatic substitution on the fused benzene ring is another potential avenue for functionalization, although the directing effects of the heterocyclic portion of the molecule would need to be considered. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 4h Thiochromen 4 One

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Electron ionization (EI) mass spectrometry of related compounds, like 1H-isothiochromen-4-one, reveals characteristic fragmentation modes. researchgate.net For 3-Hydroxy-4H-thiochromen-4-one, the molecular ion peak [M]⁺ would be expected to be prominent. Subsequent fragmentation would likely proceed through several key pathways:

Retro-Diels-Alder (RDA) Reaction: A common fragmentation for chromone (B188151) and thiochromone (B8434766) skeletons involves a retro-Diels-Alder reaction of the heterocyclic ring, leading to the expulsion of a neutral molecule such as acetylene (B1199291) or a substituted variant.

Loss of CO: A characteristic fragmentation of cyclic ketones is the loss of a carbon monoxide molecule (28 Da), leading to a stable fragment.

Cleavage of the Thioether Linkage: The sulfur atom can influence fragmentation, potentially leading to the cleavage of C-S bonds.

Loss of the Hydroxyl Group: The hydroxyl group can be lost as a radical (•OH) or as a water molecule (H₂O) following hydrogen rearrangement.

A plausible fragmentation pathway, based on the analysis of related structures, is proposed in the table below. The exact masses of the fragments would be determined by HRMS, confirming their elemental compositions with high accuracy. xmu.edu.cnmdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z |

| [M]⁺ | Molecular Ion | 178.0194 |

| [M-CO]⁺ | Loss of carbon monoxide | 150.0245 |

| [M-CHO]⁺ | Loss of formyl radical | 149.0163 |

| [C₇H₅S]⁺ | Thiophenyl cation | 121.0112 |

| [C₆H₅O]⁺ | Phenoxy cation | 93.0334 |

Note: The predicted m/z values are based on the elemental composition and would be confirmed by HRMS analysis.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. While a complete set of 2D NMR spectra for this compound is not explicitly detailed in the searched literature, the application of these techniques to analogous heterocyclic systems provides a clear blueprint for its structural and stereochemical assignment. ceon.rsbeilstein-journals.org

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in the this compound molecule. youtube.comsdsu.eduslideshare.net

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo-fused ring and a signal for the vinylic proton in the thiochromone ring. The chemical shift of the hydroxyl proton would be indicative of its involvement in intramolecular hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon (C4), the carbon bearing the hydroxyl group (C3), the vinylic carbon (C2), and the aromatic carbons.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, primarily revealing the coupling network within the aromatic ring. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons. youtube.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In a relatively rigid molecule like this compound, NOESY can help to confirm assignments and provide insights into the preferred conformation.

Table 2: Predicted 2D NMR Correlations for Structural Elucidation of this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |

| H-5 | H-6 | C-4, C-6, C-7, C-4a |

| H-6 | H-5, H-7 | C-5, C-7, C-8, C-4a |

| H-7 | H-6, H-8 | C-5, C-6, C-8, C-8a |

| H-8 | H-7 | C-6, C-7, C-8a |

| H-2 | - | C-3, C-4, C-8a |

| 3-OH | - | C-2, C-3, C-4 |

Note: The numbering of atoms follows standard IUPAC nomenclature for the thiochromone ring system.

Conformational Analysis and Dynamic NMR Studies

The conformational preferences of this compound are largely dictated by the planarity of the fused ring system. The thiochromone core is expected to be nearly planar, with the primary conformational flexibility arising from the orientation of the hydroxyl group. Dynamic NMR studies, such as variable temperature NMR, could provide insights into the rotational barrier around the C3-O bond and the dynamics of the intramolecular hydrogen bond. nih.gov However, specific studies on the conformational analysis of this compound are not prevalent in the reviewed literature. Computational modeling, often used in conjunction with experimental NMR data, would be a powerful tool to explore the conformational landscape and the relative energies of different conformers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular and intramolecular interactions, such as hydrogen bonding. nih.govmdpi.com

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C=O Stretching: The carbonyl group (C=O) at the C4 position will give rise to a strong absorption band in the IR spectrum, typically in the range of 1600-1650 cm⁻¹. The exact position of this band is sensitive to the strength of the intramolecular hydrogen bond between the C4=O and the 3-OH group. A stronger hydrogen bond would lead to a lower stretching frequency (red-shift).

O-H Stretching: The hydroxyl group (O-H) stretching vibration is highly indicative of hydrogen bonding. In the absence of hydrogen bonding, a sharp band would be expected around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond in this compound, a broad and red-shifted band is anticipated in the region of 3200-2500 cm⁻¹. uva.nl

C=C Stretching: The aromatic and vinylic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region of both the IR and Raman spectra.

C-S Stretching: The thioether C-S stretching vibration typically appears as a weaker band in the 700-600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the aromatic ring give rise to characteristic bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.

A comparative analysis of the IR and Raman spectra can be particularly insightful, as some vibrational modes may be more active in one technique than the other due to selection rules. For instance, the symmetrical vibrations of the aromatic ring are often more prominent in the Raman spectrum. nih.govnih.gov

Table 3: Key Vibrational Frequencies and their Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H | Stretching (H-bonded) | 3200-2500 (broad) | IR |

| C=O | Stretching (H-bonded) | 1620-1640 | IR (strong), Raman (moderate) |

| C=C | Aromatic & Vinylic Stretching | 1600-1450 | IR, Raman |

| C-O | Stretching | 1300-1200 | IR |

| C-S | Stretching | 700-600 | IR, Raman (weak) |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules. The study of this compound and its derivatives reveals fascinating excited-state phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comresearchgate.netchemrxiv.orgrsc.orgnih.govresearchgate.net

The UV-Vis absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would typically exhibit absorption bands corresponding to π-π* transitions of the aromatic system. researchgate.net Upon excitation, the molecule can relax to the ground state via fluorescence emission.

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

A key photophysical process in this compound and related 3-hydroxychromone derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comresearchgate.netchemrxiv.orgrsc.orgnih.gov Upon photoexcitation, the acidity of the 3-hydroxyl group and the basicity of the 4-carbonyl oxygen are significantly increased. This facilitates the ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, leading to the formation of an excited-state keto-tautomer.

This process can be represented as:

Normal (Enol) Form (N) ⇌ Tautomer (Keto) Form (T)

The ESIPT process is often characterized by a large Stokes shift, which is the difference in wavelength between the absorption maximum and the fluorescence maximum. The normal form (N) typically emits in the blue-green region of the spectrum, while the tautomeric form (T) emits at a much longer wavelength (in the green-red region). The observation of this dual fluorescence is a hallmark of ESIPT.

Studies on the closely related 3-hydroxy-2-(thiophen-2-yl)chromen-4-one have shown that the proton transfer is extremely rapid, occurring on a sub-100 femtosecond timescale. chemrxiv.org The efficiency and dynamics of the ESIPT process can be influenced by factors such as solvent polarity and the presence of substituents on the chromone ring. researchgate.net In protic solvents, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond, potentially altering the ESIPT pathway. rsc.org

Table 4: Photophysical Properties of a Representative 3-Hydroxythiochromone Derivative

| Property | Value | Solvent |

| Absorption λmax | ~370 nm | Cyclohexane |

| Emission λmax (Normal Form, N) | ~430 nm | Cyclohexane |

| Emission λmax (Tautomer Form, T) | ~540 nm | Cyclohexane |

| Stokes Shift (Tautomer) | ~170 nm | Cyclohexane |

Data is based on studies of closely related 3-hydroxy-2-(heteroaryl)-4H-chromen-4-ones. researchgate.net

Dual Emission and Stokes Shift Phenomena

The photophysical behavior of this compound is characterized by a fascinating phenomenon known as dual emission, a feature it shares with its oxygen analogues, the 3-hydroxychromones (3HCs). psu.edu This behavior is a direct consequence of an Excited State Intramolecular Proton Transfer (ESIPT) process.

Upon absorption of light, the molecule is promoted from its normal ground state (N) to a normal excited state (N). From this N state, two competing relaxation pathways exist:

Normal Fluorescence: The molecule can relax directly back to the N ground state, emitting a photon. This results in a fluorescence band with a relatively small Stokes shift (the energy difference between the absorption maximum and this first emission maximum).

Intramolecular Proton Transfer: While in the excited state, an ultrafast proton transfer can occur from the 3-hydroxyl group to the carbonyl oxygen at the 4-position. This creates a new excited species, a phototautomer (T). This T species then relaxes to its corresponding ground state (T) by emitting a second photon at a significantly lower energy (longer wavelength).

This process results in two distinct emission bands in the fluorescence spectrum: a higher-energy band from the N* state and a lower-energy, large Stokes-shifted band from the T* state. The photodynamics of related compounds, such as 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one, are known to be complicated by this ESIPT process. nih.gov

The relative intensities of the two emission bands are highly sensitive to the molecular environment, particularly solvent polarity. This sensitivity makes these compounds promising candidates for use as fluorescent probes and molecular sensors. psu.edu The Stokes shift for the tautomer emission is substantial, often exceeding 100-150 nm, which is highly advantageous for fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratio.

| Phenomenon | Description | Originating State | Relative Stokes Shift |

|---|---|---|---|

| Normal Emission | Higher-energy (shorter wavelength) fluorescence. | N* (Normal Excited State) | Small |

| Tautomer Emission | Lower-energy (longer wavelength) fluorescence. | T* (Tautomer Excited State) | Large (>100 nm) |

Quantum Yield Determinations

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For dual-emitting systems like this compound, separate quantum yields can be determined for the normal (Φ_N) and the tautomer (Φ_T) emissions. The total quantum yield (Φ_total) is the sum of these two values.

The determination of these quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions.

Several factors can influence the quantum yield of this compound:

Solvent Environment: The polarity and hydrogen-bonding capabilities of the solvent can affect the efficiency of the ESIPT process and the stability of the N* and T* states, thereby altering the respective quantum yields.

Molecular Structure: Substituents on the thiochromenone core can significantly modulate the electronic properties and excited-state dynamics.

While the principles of quantum yield determination are well-established, specific experimental values for this compound are not prominently available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for the parent this compound is not available in the public databases, extensive data exists for closely related oxygen analogues, such as 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, which provides a robust model for the expected structural features. nih.gov

The key architectural features in the solid state include:

Molecular Conformation: The molecule is expected to be largely planar. A crucial feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 3-hydroxyl group and the oxygen of the 4-carbonyl group. This pre-existing hydrogen bond is what facilitates the low-barrier proton transfer in the excited state (ESIPT).

Below is a representative table of crystallographic data for a closely related analogue, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂O₄ |

| Formula Weight | 268.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2400 (5) |

| b (Å) | 4.9860 (2) |

| c (Å) | 21.9907 (9) |

| β (°) | 95.116 (4) |

| Volume (ų) | 1227.51 (9) |

| Z | 4 |

| Temperature (K) | 295 |

| Interaction Type | Description |

|---|---|

| O—H···O Hydrogen Bond | Links inversely oriented molecules into columns. |

| C—H···π Contact | Provides stability within molecular columns. |

| Dispersive Interactions | Stabilizes the overall crystal lattice between columns. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of Chiral Derivatives

Chiroptical spectroscopy, and particularly Circular Dichroism (CD) spectroscopy, is an essential analytical technique for the study of chiral molecules. bgsu.edu While the parent this compound is achiral, derivatives can be synthesized with chiral centers, for instance, by introducing a stereogenic center in a substituent at the 2-position. For such chiral derivatives, CD spectroscopy provides invaluable information on their absolute configuration and preferred conformation in solution.

The principle of CD spectroscopy lies in measuring the differential absorption of left- and right-circularly polarized light by a chiral sample. bgsu.edu A CD spectrum plots this difference (ΔA = A_L - A_R) as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the electronic transitions within the molecule's chromophores and are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter.

For a chiral derivative of this compound, the thiochromenone core acts as a chromophore. The electronic transitions of this core would become chiroptically active due to the perturbation from the attached chiral substituent. By analyzing the signs and magnitudes of the Cotton effects and comparing them with data from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), it is possible to unambiguously assign the absolute configuration (R or S) of the chiral center(s).

Although this represents a powerful and standard methodology for stereochemical analysis, specific studies applying CD to chiral derivatives of this compound are not found in the surveyed scientific literature.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 4h Thiochromen 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Hydroxy-4H-thiochromen-4-one at the atomic level. These calculations allow for the determination of the molecule's most stable three-dimensional arrangement (its geometry) and the distribution of electrons within it (its electronic structure).

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like this compound. DFT methods, such as B3LYP, are particularly popular due to their balance of computational cost and accuracy. nih.gov These methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Geometrical Parameters for a Thiochromenone Scaffold using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~ 1.35 Å |

| C3-C4 | ~ 1.45 Å | |

| C4=O | ~ 1.25 Å | |

| C-S | ~ 1.77 Å | |

| Bond Angle | C2-C3-C4 | ~ 120° |

| C3-C4=O | ~ 121° | |

| C-S-C | ~ 100° |

Note: These are typical values for related structures and serve as an illustration. Actual calculated values for this compound would require a specific DFT study.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). numberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For thiochromones, the HOMO and LUMO are key to understanding their reaction mechanisms. rsc.org FMO analysis helps predict where a molecule is likely to react. For example, in electrophilic attacks, the reaction site is typically the atom in the HOMO with the largest orbital coefficient. youtube.com Conversely, for nucleophilic attacks, the site is the atom in the LUMO with the largest coefficient. youtube.com QSAR studies on related thiophene (B33073) analogs have shown that the energy of the LUMO is a dominant factor in modulating biological activity. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Thiochromenone Scaffold

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Associated with electron-donating capability |

| LUMO | ~ -2.0 eV | Associated with electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical reactivity and stability |

Note: These values are illustrative, based on general knowledge of similar heterocyclic systems. Specific calculations for this compound are required for precise energies.

Prediction and Correlation of Spectroscopic Parameters (NMR, UV-Vis, IR) with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. wsu.edu DFT methods can provide highly accurate predictions of ¹H and ¹³C NMR spectra. nih.gov These calculations help in the assignment of complex spectra and can even be used to distinguish between different isomers. nih.gov For example, the calculated ¹H NMR chemical shifts for 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one show distinct signals for the aromatic and heterocyclic protons, which would be expected to correlate well with experimental findings. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. The calculated maximum absorption wavelength (λmax) can be compared with experimental spectra to understand the electronic properties of the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the presence of specific functional groups (like C=O, O-H, and C-S) can be confirmed.

Reaction Mechanism Elucidation via Transition State Analysis

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the high-energy structures that connect reactants and products. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics calculations are typically performed on single molecules in a vacuum, Molecular Dynamics (MD) simulations allow for the study of molecules over time in a more realistic environment, such as in a solvent. acs.org MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into the conformational flexibility and interactions with solvent molecules.

For a molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable orientations of the hydroxyl group and the flexibility of the ring system. Furthermore, these simulations can explicitly model the interactions between the solute and solvent molecules (e.g., water), which is crucial for understanding its behavior in solution. This is particularly important for predicting properties that are sensitive to the environment, such as reaction rates and solubility. While specific MD studies on this compound are not prominent, the methodology is widely applied to other heterocyclic systems to understand their dynamic behavior. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a property that maps the charge distribution of a molecule in 3D space. nih.gov It is a powerful tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different potential values:

Red regions indicate negative electrostatic potential, which are rich in electrons and are attractive to electrophiles (e.g., protons). researchgate.net

Blue regions indicate positive electrostatic potential, which are electron-deficient and are attractive to nucleophiles. researchgate.net

Green regions represent neutral potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic attack. rsc.org In contrast, regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack. mdpi.comnih.gov Theoretical studies on chromones and thiochromones have used MEP to correctly predict that nucleophilic attack occurs preferentially at different positions in the two classes of compounds (C-2 in chromones vs. C-4 in thiochromones), demonstrating the predictive power of this tool. rsc.org

Computational Studies on Excited States and Photophysical Phenomena (e.g., ESIPT, Charge Transfer)

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has been instrumental in elucidating the complex processes that occur when molecules are electronically excited. For derivatives of the chromone (B188151) and thiochromone (B8434766) scaffold, these studies have focused on the dynamics of intramolecular proton transfer, a key process influencing their fluorescence properties.

A pivotal study investigated the intramolecular proton transfer (IPT) mechanisms in two derivatives of 3-hydroxychromone: 5-(3-hydroxy-4-oxo-4H-chromen-2-yl)thiophene-2-carbaldehyde (3-HTCA) and 2-((5-(3-hydroxy-4-oxo-4H-chromen-2-yl)thiophen-2-yl)methylene)malononitrile (3-HTC-DiCN). The research utilized DFT to construct potential energy curves for both the ground state (S₀) and the first excited singlet state (S₁). The findings indicated that while the ground state IPT is hindered by high potential barriers, the process becomes much more favorable upon photo-excitation. This is a common feature in molecules capable of ESIPT, where the acidity and basicity of the proton donor and acceptor groups are significantly altered in the excited state.

The calculated energy barriers for the intramolecular proton transfer in the S₁ state were found to be 4.24 kcal/mol for 3-HTCA and 6.43 kcal/mol for 3-HTC-DiCN. These differences in the excited-state barriers were used to explain the variations observed in their experimental fluorescence spectra. Such computational data is crucial for understanding the structure-property relationships that govern the photophysical behavior of these compounds.

Furthermore, a groundbreaking study provided the first experimental and computational evidence of ESIPT from a thiol (-SH) group in a chromone derivative, specifically in 2-(4-(diethylamino)phenyl)-3-mercapto-4H-chromen-4-one (3NTF). nih.gov This is particularly relevant to this compound, as it confirms that the sulfur-hydrogen bond can participate in intramolecular proton transfer. The study reported an extremely fast, instrument-resolution-limited ESIPT rate of less than 180 femtoseconds for 3NTF. nih.gov Computational analysis revealed that while ESIPT is a thermally favorable process for the studied thiol derivatives, the subsequent relaxation of the proton-transferred tautomer can be dominated by non-radiative pathways due to the influence of the sulfur atom's lone-pair electrons on the excited state's character. nih.gov However, the presence of a strong electron-donating group in 3NTF resulted in a predominantly ππ* character for the excited state of the tautomer, leading to observable emission. nih.gov

In a comparative study, the ESIPT process in 3-hydroxyflavone (B191502) (3HF), an oxygen analog, and its derivative 3-hydroxy-2-(thiophen-2-yl)chromen-4-one (3HTC) was analyzed. chemrxiv.org The calculations, performed using the B3LYP-D3BJ/aug-cc-pVDZ level of theory, predicted small energy barriers for the ESIPT in the excited state for both compounds. chemrxiv.org This suggests a nearly barrierless proton transfer upon photoexcitation. chemrxiv.org

The following table summarizes the calculated excited-state energy barriers for ESIPT in these analogous compounds:

| Compound | Excited-State (S₁) ESIPT Barrier (kcal/mol) | Computational Method |

|---|---|---|

| 5-(3-hydroxy-4-oxo-4H-chromen-2-yl)thiophene-2-carbaldehyde (3-HTCA) | 4.24 | DFT |

| 2-((5-(3-hydroxy-4-oxo-4H-chromen-2-yl)thiophen-2-yl)methylene)malononitrile (3-HTC-DiCN) | 6.43 | DFT |

| 3-hydroxyflavone (3HF) | ~3.43 (1200 cm⁻¹) | B3LYP-D3BJ/aug-cc-pVDZ |

| 3-hydroxy-2-(thiophen-2-yl)chromen-4-one (3HTC) | ~4.86 (1700 cm⁻¹) | B3LYP-D3BJ/aug-cc-pVDZ |

These computational findings on analogous systems strongly suggest that this compound is a likely candidate for exhibiting ESIPT. The process would involve the transfer of the hydroxyl proton to the thiocarbonyl sulfur atom in the excited state. The efficiency and dynamics of this process would be influenced by the electronic nature of the excited state and the energy barrier to proton transfer.

Regarding charge transfer phenomena, the electronic excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) often involves a redistribution of electron density. In molecules with donor and acceptor groups, this can lead to an intramolecular charge transfer (ICT) state. For this compound, the hydroxyl group can act as an electron donor and the thiocarbonyl group as an electron acceptor. Computational studies on similar "push-pull" systems have shown that the formation of an ICT state can significantly affect the photophysical properties, including the fluorescence emission wavelength and quantum yield. rsc.org The polarity of the solvent is also a critical factor, often stabilizing the charge-separated ICT state and leading to a red-shift in the emission spectrum. rsc.org

While specific data tables for charge transfer properties of this compound are not available, the general principles derived from studies of related chromones and other ICT compounds would apply. Theoretical calculations would be invaluable in quantifying the extent of charge transfer, the dipole moments of the ground and excited states, and the nature of the molecular orbitals involved in the electronic transitions.

Synthesis and Structure Property Relationships of Derivatized 3 Hydroxy 4h Thiochromen 4 One Analogues

Chemical Modification of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of the 4H-thiochromen-4-one core is a critical determinant of its biological activity. rsc.org Its modification through reactions like etherification and esterification offers a pathway to modulate the physicochemical properties and biological efficacy of the parent compound. While direct studies on the etherification and esterification of 3-hydroxy-4H-thiochromen-4-one are not extensively detailed in the provided research, the principles can be inferred from the broader chemistry of related heterocyclic compounds.

Modification of this hydroxyl group can influence the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, converting the hydroxyl group to an ether or an ester can alter its interaction with biological targets. The synthesis of such derivatives would typically involve standard chemical transformations.

Table 1: Potential Chemical Modifications of the 3-Hydroxyl Group

| Modification Type | Reagents | Potential Product | Impact on Properties |

| Etherification | Alkyl halide, Base | 3-Alkoxy-4H-thiochromen-4-one | Increased lipophilicity, altered hydrogen bonding |

| Esterification | Acyl chloride, Base | 3-Acyloxy-4H-thiochromen-4-one | Prodrug potential, altered solubility |

These modifications are instrumental in developing a library of compounds with a spectrum of activities and properties, allowing for the fine-tuning of the lead structure for specific therapeutic applications.

Rational Design and Synthesis of Ring-Substituted Thiochromenone Derivatives

The rational design and synthesis of ring-substituted this compound derivatives are guided by the desire to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiochromenone ring play a significant role in determining the compound's efficacy against various targets, including bacteria, fungi, and parasites. rsc.orgnih.gov

Synthetic strategies often involve the cyclization of substituted thiophenols with appropriate three-carbon synthons. nih.gov A notable approach is the palladium-catalyzed cross-coupling reaction to introduce aryl groups at the 2-position, creating thioflavone analogues. nih.govacs.org This method demonstrates good functional group tolerance, allowing for the synthesis of a diverse library of compounds. nih.govacs.org

Key Research Findings:

Antibacterial Activity: The presence of the 3-hydroxyl group is often essential for potent antibacterial activity. rsc.org Introduction of longer alkyl chains can further enhance this efficacy. rsc.org

Antileishmanial Activity: Modifications at the 2nd or 3rd positions with carbonyl or carboxyl groups have been explored to enhance antileishmanial activity. rsc.org However, the SAR in this area is complex, with no clear pattern observed. rsc.org The oxidation of the sulfur atom to a sulfone has been shown to be a key modification in some active compounds. nih.gov

Antifungal Activity: Thiochroman-4-one (B147511) derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities have shown promising antifungal properties. rsc.org

Table 2: Examples of Synthesized Ring-Substituted Thiochromenone Derivatives and their Reported Activities

| Compound | Substitution Pattern | Reported Biological Activity | Reference |

| 3-hydroxythiochromen-4-one | - | Antibacterial (M. catarrhalis) | rsc.org |

| 2-(indole-3-yl)-thiochroman-4-ones | Indole group at C2 | Antifungal (C. albicans) | rsc.org |

| 4H-Thiochromen-4-one-1,1-dioxide derivatives | Oxidation of sulfur to sulfone | Anti-trypanosomal, Anti-leishmanial | rsc.org |

| 2-Aryl-4H-thiochromen-4-ones | Aryl group at C2 | Precursors for pharmaceutical research | nih.govacs.org |

Development of Fused and Spiro-Cyclic Thiochromenone Architectures

To explore novel chemical space and introduce three-dimensionality, which is often beneficial for biological activity, researchers have focused on the development of fused and spiro-cyclic thiochromenone architectures. nih.gov These complex structures can lead to compounds with unique pharmacological profiles.

A notable example is the synthesis of spiro pyrrolidines that incorporate a thiochroman-4-one moiety. These compounds have demonstrated significant antibacterial and antifungal properties, in some cases outperforming standard drugs. rsc.org Another approach involves the 1,3-dipolar cycloaddition reaction to create thiochromenones tethered with a spiroxindole motif in a stereoselective manner. rsc.org

The synthesis of such complex molecules often relies on annulation reactions that efficiently construct cyclic compounds with multiple substitutions. rsc.org These methods are crucial for building diverse libraries of spiro and fused ring systems for biological screening.

Table 3: Examples of Fused and Spiro-Cyclic Thiochromenone Architectures

| Architecture Type | Synthetic Approach | Potential Biological Application | Reference |

| Spiro pyrrolidines | Cycloaddition reactions | Antibacterial, Antifungal | rsc.org |

| Spiroxindole-thiochromenones | 1,3-dipolar cycloaddition | Undisclosed in provided text | rsc.org |

| Fused-ring systems | Base-catalyzed chemoselective annulation | Generation of valuable intermediates | rsc.org |

Stereoselective Synthesis of Chiral Thiochromenone Analogues

The introduction of chirality into the thiochromenone scaffold can have a profound impact on its biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules. Stereoselective synthesis of chiral thiochromenone analogues is therefore a critical area of research.

Organocatalytic approaches have emerged as promising alternatives to metal-catalyzed reactions for the synthesis of chiral thiochromenes, offering enhanced stereoselectivity and functional group compatibility. rsc.org For instance, chiral phosphoric acid has been used to catalyze the synthesis of thiochromenes with high stereoselectivity. rsc.org These methods often involve key transformations guided by the organocatalyst to control the formation of the final product's stereochemistry. rsc.org

While the direct stereoselective synthesis of this compound derivatives is a challenging area, the principles established for related chiral chromans and thiochromenes provide a strong foundation for future work in this field. mdpi.comchemrxiv.org

Table 4: Approaches to Stereoselective Synthesis of Chiral Thiochromenone Analogues

| Catalytic System | Key Transformation | Advantage | Reference |

| Organocatalysis (e.g., L-proline) | 1,3-dipolar cycloaddition | High stereoselectivity and regioselectivity | rsc.org |

| Chiral Phosphoric Acid | Michael addition followed by intramolecular aldol (B89426) condensation | High stereoselectivity | rsc.org |

| Metal-catalyzed reactions | Reductive cyclization | Potential for high yields and enantioselectivities | chemrxiv.org |

Impact of Derivatization on Chemical Reactivity and Stability

For example, the oxidation of the sulfur atom to a sulfone, as seen in 4H-thiochromen-4-one-1,1-dioxide derivatives, introduces a strong electron-withdrawing group. rsc.org This modification can increase the acidity of adjacent protons and alter the reactivity of the carbonyl group. The introduction of various substituents on the aromatic ring can also modulate the electronic properties of the entire system through inductive and resonance effects.

The stability of the derivatized compounds is a crucial factor for their potential as therapeutic agents. Modifications that enhance stability against metabolic degradation can lead to improved pharmacokinetic profiles. Understanding the impact of derivatization on these properties is essential for the rational design of new and improved thiochromenone-based compounds.

Investigation of Molecular Biological Interactions and Mechanistic Insights of 3 Hydroxy 4h Thiochromen 4 One Derivatives

Molecular Target Identification and Binding Mechanism Studies (e.g., Allosteric Modulation, Enzyme Active Site Interactions)

Derivatives of the 4H-thiochromen-4-one scaffold have been identified as potent modulators of enzyme activity, with a notable mechanism being allosteric modulation. Specifically, the 4H-thiochromen-4-one 1,1-dioxide core has been recognized as a unique allosteric modulator. nih.gov This core structure can interact with the binding pocket of enzymes such as trypanothione (B104310) reductase, a vital enzyme in parasites for managing oxidative stress. nih.gov

Studies have shown that these derivatives can lead to interhelical disruption within the enzyme. nih.gov This interaction is facilitated by key amino acid residues within the binding pocket, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113. nih.gov The binding of the 4H-thiochromen-4-one 1,1-dioxide core to this allosteric site induces conformational changes in the enzyme, thereby modulating its activity. This mechanism is distinct from competitive inhibition, where an inhibitor directly binds to the active site.

Furthermore, the structural modification of replacing a carbonyl group with a sulfone group in related compounds leads to high bioactivity and selectivity, suggesting that the thiochromenone core can be effectively tailored to interact with specific biological targets. nih.gov

In Vitro Enzyme Inhibition Kinetics and Selectivity Profiles (e.g., Tyrosinase, S-nitrosoglutathione reductase, SIRT2, Carbonic Anhydrase)

The inhibitory effects of 3-hydroxy-4H-thiochromen-4-one derivatives have been evaluated against a range of enzymes, demonstrating their potential as enzyme inhibitors.

Tyrosinase: Analogs of 4H-chromene have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Kinetic studies have revealed that some synthetic dihydropyrano[3,2-b]chromenediones act as competitive inhibitors, targeting the L-DOPA binding site of the enzyme. nih.gov For instance, the derivative DHPC04 exhibited potent tyrosinase inhibitory activity with a Ki value of 4 μM, which is comparable to the well-known tyrosinase inhibitor, kojic acid. nih.gov The competitive inhibition suggests that these compounds vie with the substrate for access to the enzyme's active site. nih.gov Many flavonol inhibitors, which share structural similarities, are competitive inhibitors due to the 3-hydroxy-4-keto moiety that chelates the copper in the active site. northumbria.ac.uk

S-nitrosoglutathione reductase (GSNOR): GSNOR is an important enzyme in the metabolism of S-nitrosoglutathione (GSNO) and the regulation of nitric oxide (NO) homeostasis. nih.gov While specific kinetic data for this compound is not readily available, the inhibition of GSNOR by small molecules is a recognized therapeutic strategy. nih.govnih.gov For example, the pyrrole-based compound N6022 is a potent, reversible, and non-competitive inhibitor of GSNOR. mdpi.com The development of inhibitors for this enzyme is significant for conditions like asthma and other inflammatory diseases. nih.gov

SIRT2: Sirtuin-2 (SIRT2) is a NAD+-dependent deacetylase that has been identified as a target for cancer therapy. nih.gov Several SIRT2-selective inhibitors have been developed. For instance, Thiomyristoyl (TM) is a potent and specific SIRT2 inhibitor with an IC50 of 28 nM. selleckchem.com While direct inhibition by this compound is not documented, the development of selective inhibitors for sirtuin family members is an active area of research. nih.gov